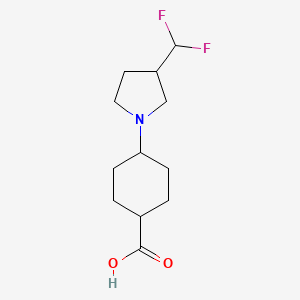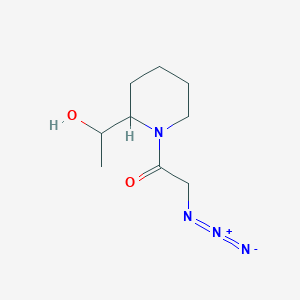
4-chloro-N-isobutylquinazolin-2-amine
Descripción general
Descripción
4-Chloro-N-isobutylquinazolin-2-amine is a chemical compound with the molecular formula C₁₂H₁₄ClN₃ and a molecular weight of 235.71 g/mol. It belongs to the quinazoline class of compounds, which are characterized by a fused benzene and pyrimidine ring structure. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-isobutylquinazolin-2-amine typically involves the following steps:
Formation of Quinazolin-2-amine: The starting material, 2-aminobenzonitrile, undergoes cyclization with formamide to form quinazolin-2-amine.
Chlorination: The quinazolin-2-amine undergoes chlorination at the 4-position using appropriate chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Alkylation: The resulting 4-chloroquinazolin-2-amine is then alkylated with isobutylamine to introduce the N-isobutyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-N-isobutylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro and amino positions, with nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinazolin-2-one derivatives.
Reduction: this compound reduced derivatives.
Substitution: Alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N-isobutylquinazolin-2-amine has several scientific research applications across various fields:
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new chemical entities for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 4-chloro-N-isobutylquinazolin-2-amine exerts its effects depends on its specific biological target. For example, in anticancer applications, the compound may inhibit specific enzymes or receptors involved in cell proliferation and survival. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of tyrosine kinases, topoisomerases, or DNA repair enzymes.
Comparación Con Compuestos Similares
4-Chloro-N-isobutylquinazolin-2-amine is compared with other similar compounds, such as:
Quinazolin-2-amine: The parent compound without the chloro and isobutyl groups.
4-Methylquinazolin-2-amine: Similar structure but with a methyl group instead of a chloro group.
N-ethylquinazolin-2-amine: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness: this compound is unique due to its specific combination of chloro and isobutyl groups, which can influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
Propiedades
IUPAC Name |
4-chloro-N-(2-methylpropyl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8(2)7-14-12-15-10-6-4-3-5-9(10)11(13)16-12/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKHOKBCHTZEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)












